Desfluoro Iloperidone (Impureté)

Vue d'ensemble

Description

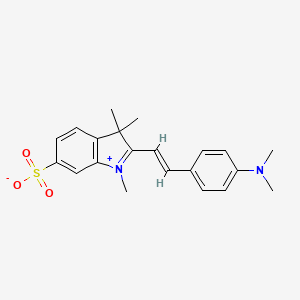

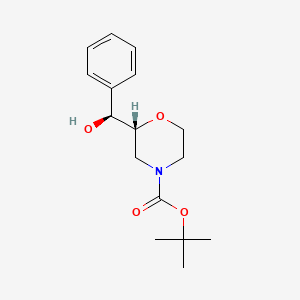

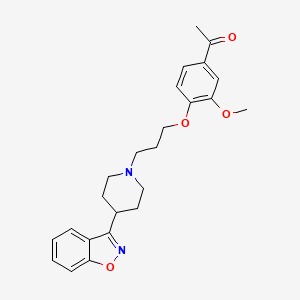

Desfluoro Iloperidone (Impurity) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a benzoxazole ring, a piperidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities .

Applications De Recherche Scientifique

Desfluoro Iloperidone (Impurity) has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .

Pharmacokinetics

Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .

Result of Action

The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .

Action Environment

The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.

Analyse Biochimique

Biochemical Properties

The compound 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is known to interact with several enzymes and proteins. It has been found to exhibit affinity for dopamine D2 receptors and for 5-HT2A receptors . It also displayed higher affinity for the dopamine D3 receptor than for the dopamine D4 receptor .

Cellular Effects

In cellular processes, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone can influence cell function. It has been suggested to have a variety of in vivo activities suggestive of an atypical antipsychotic

Molecular Mechanism

At the molecular level, 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have higher affinity for the 5-HT2A than for the 5-HT2C receptor .

Méthodes De Préparation

The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Analyse Des Réactions Chimiques

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

Paliperidone: Another antipsychotic drug with a similar benzoxazole structure but different pharmacological properties.

Iloperidone: Shares structural similarities but has distinct therapeutic applications and receptor binding profiles.

Risperidone: A well-known antipsychotic with a benzoxazole ring, used for treating schizophrenia and bipolar disorder.

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

Propriétés

IUPAC Name |

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLSZDJAXFXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)